molecular formula C47H74O18 B1258949 Pseudoginsenoside Rt1 CAS No. 98474-74-9

Pseudoginsenoside Rt1

Cat. No.: B1258949
CAS No.: 98474-74-9
M. Wt: 927.1 g/mol
InChI Key: YTPBUIWNJRGZFW-HONMPOSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudoginsenoside RT1 is a triterpenoid saponin. It has a role as a metabolite.
This compound is a natural product found in Panax japonicus and Caroxylon imbricatum with data available.

Scientific Research Applications

Neuroprotection and Brain Health

  • Cerebral Ischemic Injury : Pseudoginsenoside-F11 (PF11), a type of Pseudoginsenoside, has shown promise in attenuating cerebral ischemic injury. It appears to alleviate autophagic/lysosomal defects following ischemic stroke (Liu et al., 2017).
  • Alzheimer's Disease : PF11 has been reported to improve cognitive impairments in Alzheimer's disease models. It seems to influence the protein phosphatase 2A (PP2A), thereby regulating tau hyperphosphorylation and neuroinflammation (Chu et al., 2021).
  • Parkinson's Disease : In a rat model of Parkinson's Disease, PF11 exhibited neuroprotective effects. It improved motor function and reduced neurodegeneration by influencing dopamine levels and antioxidant activity (Wang et al., 2013).

Cardiovascular and Respiratory Health

  • Myocardial Ischemia : PF11 has been studied for its potential in treating myocardial ischemia. It appears to improve heart function and decrease infarct size, potentially by affecting the expression of beta1-adrenoceptor (Zhang et al., 2017).
  • Acute Lung Injury : PF11 also shows potential in treating acute lung injury by suppressing neutrophil infiltration and promoting neutrophil clearance (Wang et al., 2019).

Anti-inflammatory and Antioxidant Properties

  • Inflammation and Oxidative Stress : PF11 demonstrated anti-inflammatory effects by inhibiting proinflammatory genes and reactive oxygen species generation. This suggests its potential as an anti-inflammatory agent (Rho et al., 2018).
  • Neuroinflammation : In studies involving LPS-activated microglial cells, PF11 showed significant anti-neuroinflammatory effects, suggesting its therapeutic implications for neurodegenerative diseases associated with neuroinflammation (Wang et al., 2014).

Blood Pressure Regulation

  • Hypertensive and Hypotensive Activity : Pseudoginsenosides, including Rt1, have been associated with both hypertensive and hypotensive activities. Their structure and effects were studied in extracts from Randia siamensis (Khwanchuea et al., 2008).

Other Applications

  • Substance Abuse Treatment : PF11 has shown potential in attenuating the behavioral actions of morphine, suggesting its use in substance abuse treatment (Li et al., 2001).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pseudoginsenoside Rt1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in cardiovascular regulation, leading to a decrease in blood pressure and an increase in heart rate . Additionally, this compound affects uterine contractility, indicating its interaction with proteins involved in muscle contraction . These interactions highlight the compound’s potential in modulating physiological processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . It also has antioxidant and anti-inflammatory effects, which contribute to its protective role in cellular health . These cellular effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell survival and apoptosis . These molecular mechanisms provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound exhibit beneficial effects, such as improved cognitive function and reduced inflammation . High doses may lead to toxic or adverse effects, including liver damage and gastrointestinal disturbances . These dosage effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of active metabolites that contribute to the compound’s biological effects. Additionally, this compound affects metabolic flux and metabolite levels, influencing overall metabolic homeostasis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may influence its localization, affecting its biological activity . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPBUIWNJRGZFW-HONMPOSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the sources of Pseudoginsenoside RT1?

A1: this compound has been isolated from several plant sources, including:

  • Panax japonicus var. major [, ]
  • Randia siamensis [, , , , ]

Q2: What is the structure of this compound?

A2: While the exact molecular formula and weight are not specified in the provided abstracts, we can infer some structural information. this compound is a saponin, meaning it has a sugar moiety attached to a non-sugar aglycone. The name "pseudoginsenoside" suggests a structural similarity to ginsenosides, which are triterpenoid saponins. Furthermore, research has identified both methyl and butyl ester derivatives of this compound [, , ], indicating the presence of a carboxyl group in the molecule. Unfortunately, the specific spectroscopic data needed for full structural elucidation is not provided in the abstracts.

Q3: What are the reported biological activities of this compound?

A3: this compound has been reported to exhibit several biological activities:

  • Hypotensive activity: Studies using Randia siamensis extracts suggest that this compound contributes to the extract's hypotensive effect by potentially acting directly on blood vessels to cause vasodilation. [, , ]
  • Inhibition of superoxide anion generation and elastase release: In studies on Panax japonicus var. major extracts, this compound butyl ester demonstrated potent inhibitory effects on superoxide anion generation and elastase release by human neutrophils stimulated with formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB). []

Q4: How can researchers distinguish between naturally occurring this compound and potential artifacts?

A4: A study focusing on Panax japonicus var. major described the development of a LC-MS/MS method specifically designed to differentiate between naturally occurring this compound containing a butyl ester group and potentially artifactual forms of the compound. This method could be valuable for researchers working with Panax species. []

Q5: Are there any known methods for producing this compound derivatives?

A5: Yes, research has shown that Fusarium equiseti, an endophytic fungus isolated from Panax japonicus, exhibits glycoside hydrolytic activity on total saponins from the plant. This fungus can convert this compound to Pseudoginsenoside RP1 through biotransformation. This discovery presents a potential microbial approach for producing specific Pseudoginsenoside derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.